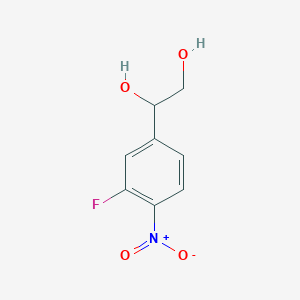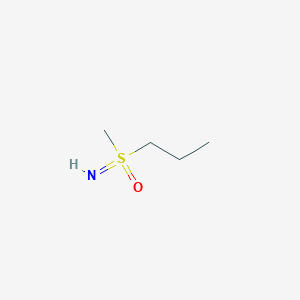
Leucine, 5-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-5-hydroxy-4-methylpentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a pentanoic acid backbone. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-hydroxy-4-methylpentanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 4-methylpentanoic acid, which undergoes a series of reactions including amination and hydroxylation to introduce the amino and hydroxyl groups, respectively. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-5-hydroxy-4-methylpentanoic acid may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated control systems and real-time monitoring ensures the efficient and consistent production of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product from any impurities.
化学反応の分析
Types of Reactions
(2S)-2-amino-5-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce an amine.
科学的研究の応用
(2S)-2-amino-5-hydroxy-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2S)-2-amino-5-hydroxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. For example, it may act as a substrate for certain enzymes, leading to the production of biologically active metabolites.
類似化合物との比較
Similar Compounds
(2S)-2-amino-5-chloro-4-hydroxy-5-hexenoic acid: This compound has a similar structure but with a chlorine atom instead of a methyl group.
(2S)-2-amino-5-hydroxy-4-methylhexanoic acid: This compound has an additional carbon in the backbone compared to (2S)-2-amino-5-hydroxy-4-methylpentanoic acid.
Uniqueness
The uniqueness of (2S)-2-amino-5-hydroxy-4-methylpentanoic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(2S)-2-amino-5-hydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(3-8)2-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4?,5-/m0/s1 |
InChIキー |
SDCAQJCTUOFAKD-AKGZTFGVSA-N |
異性体SMILES |
CC(C[C@@H](C(=O)O)N)CO |
正規SMILES |
CC(CC(C(=O)O)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine](/img/structure/B13541515.png)


![tert-butyl2-[(1H-imidazol-2-yl)formamido]acetate](/img/structure/B13541545.png)






![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)


